

Application Notes & Protocols for the Separation of Pyrope from Kimberlite Concentrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrope**

Cat. No.: **B576334**

[Get Quote](#)

Introduction

Pyrope garnet is a critical kimberlite indicator mineral (KIM) used in the exploration for diamondiferous kimberlites, the primary host rock for diamonds.^{[1][2]} As a xenocryst derived from the Earth's mantle, **pyrope**'s specific chemical composition and physical characteristics can provide valuable information about the diamond potential of a kimberlite pipe.^{[1][3][4]} The successful separation and identification of **pyrope** grains from heavy mineral concentrates are therefore fundamental steps in diamond exploration programs.

Principle of Separation

The protocols outlined below are designed to systematically concentrate and isolate **pyrope** garnets from processed kimberlite samples or derived sediments (e.g., till or stream sediments). The separation strategy leverages the distinct physical properties of **pyrope**, primarily its:

- **High Specific Gravity:** **Pyrope** has a specific gravity ranging from 3.5 to 4.3 g/cm³, which is significantly denser than common gangue minerals like quartz and feldspar.^{[5][6]} This property is exploited using dense medium or heavy liquid separation techniques.^{[7][8]}
- **Paramagnetism:** **Pyrope** is typically non-magnetic, allowing for its separation from ferromagnetic and strongly paramagnetic minerals using magnetic separation methods.^{[9][10]}

- Visual Characteristics: **Pyrope** grains are visually distinct, often exhibiting a characteristic deep red to purplish-red color, an "orange-peel" surface texture, and a rounded morphology due to abrasion during kimberlite emplacement.[\[2\]](#)[\[10\]](#) These features aid in final manual selection under a microscope.

Data Presentation: Mineral Properties and Process Parameters

Quantitative data relevant to the separation protocols are summarized in the tables below.

Table 1: Physical Properties of Key Kimberlite Indicator Minerals (KIMs)

Mineral	Typical Formula	Specific Gravity (g/cm ³)	Mohs Hardness	Magnetic Properties	Common Color
Pyrope	Mg ₃ Al ₂ (SiO ₄) ₃	3.65 - 3.84 [9]	7.0 - 7.5 [5]	Non-magnetic [9]	Red, purplish-red, orange-red [2] [5]
Cr-Diopside	(Ca,Cr)MgSi ₂ O ₆	>3.1 [7]	5.5 - 6.5	Non-magnetic	Emerald green [2]
Mg-Ilmenite	(Mg,Fe)TiO ₃	>3.1 [7]	5.0 - 6.0	Weakly magnetic to non-magnetic [10]	Glossy metallic black [10]
Cr-Spinel	(Mg,Fe)(Cr,Al) ₂ O ₄	>3.1 [7]	5.5 - 6.5	Paramagnetic	Opaque black [2]
Forsteritic Olivine	(Mg,Fe) ₂ SiO ₄	>3.1 [7]	6.5 - 7.0	Paramagnetic	Yellow, green [2]

| Diamond | C | >3.1[\[7\]](#) | 10 | Non-magnetic | Colorless, yellow, brown |

Table 2: Typical Operating Parameters for **Pyrope** Separation

Parameter	Value / Range	Purpose
Initial Sample Size	10 kg (typical for till) [11]	To ensure a representative number of indicator minerals.
Screening Fractions	0.25 - 0.50 mm	Default grain size for heavy mineral concentrate studies.[7][11]
	0.50 - 2.0 mm	Coarser fraction also analyzed for larger indicator minerals.[1]
DMS Density Cut-Point	~3.1 - 3.2 g/cm ³ [7][8]	To separate heavy KIMs (sink) from lighter gangue (float).
Heavy Liquid	Methylene Iodide (diluted to SG 3.1-3.2)[8][12]	Alternative to DMS for lab-scale density separation.

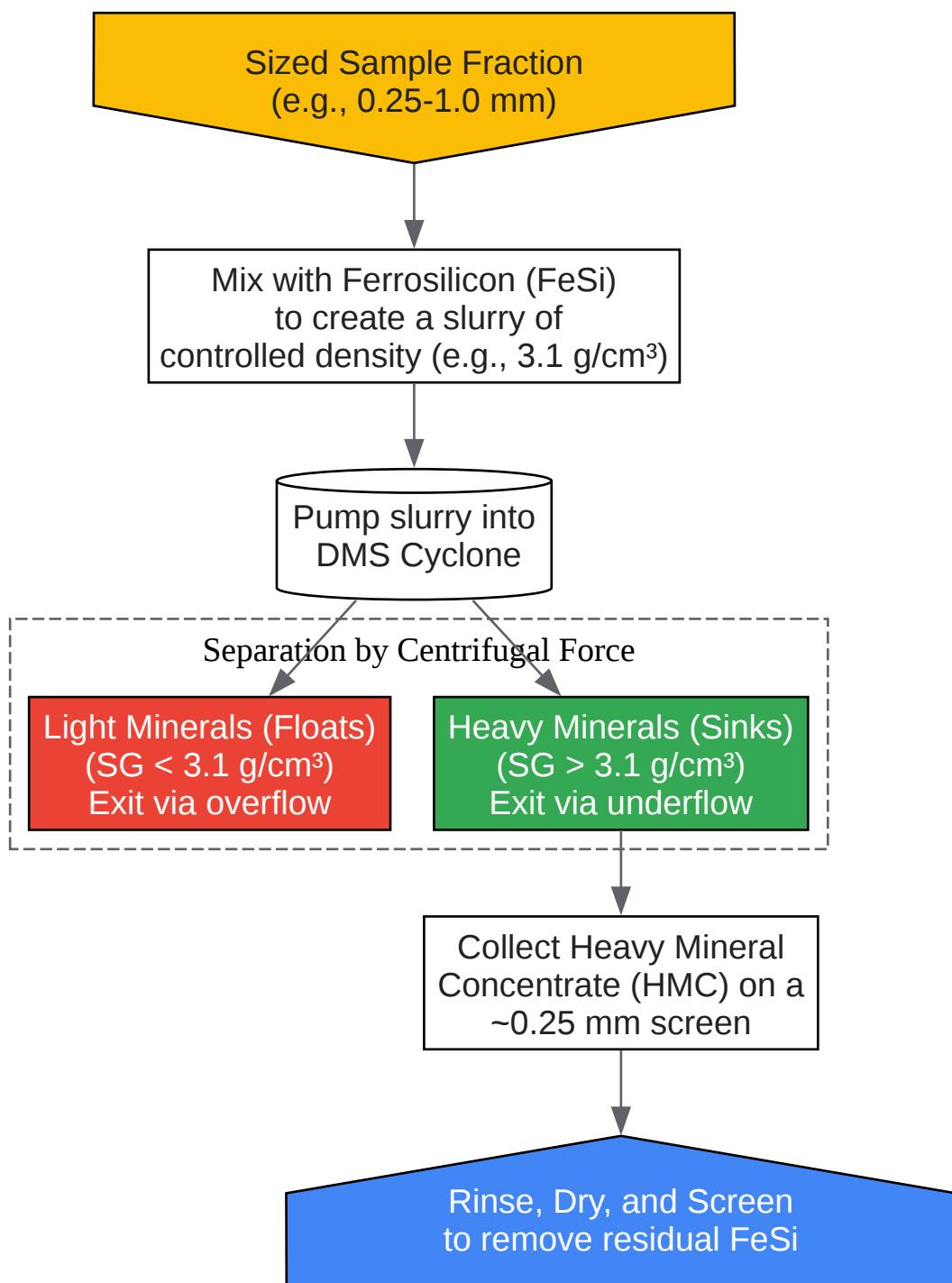
| Microscope Magnification| 40x (for picking)[12] | For visual identification and manual selection of grains. |

Experimental Workflows and Protocols

The general workflow for separating **pyrope** from kimberlite concentrates involves sequential sizing, density separation, and magnetic separation, followed by final manual picking.

[Click to download full resolution via product page](#)

Caption: General workflow for the separation of **pyrope** from kimberlite.


Protocol 1: Sample Preparation and Sizing

This protocol describes the initial steps to prepare a kimberlite or sediment sample and sort it into appropriate size fractions for analysis.

- Sample Logging: Record the sample ID, weight, and origin.
- Disaggregation:
 - For sediment samples (till, stream gravel): Gently disaggregate in water to avoid breaking mineral grains. A sonic bath may be used.[12]
 - For kimberlite rock samples: Crush the sample using a jaw crusher and/or rolls crusher to liberate individual mineral grains. Care must be taken to minimize over-crushing, which can destroy indicator minerals.
- Screening:
 - Wet screen the disaggregated sample to remove the fine fraction (e.g., <0.14 mm or <0.25 mm), which is often discarded or stored.[13]
 - Dry the remaining material.
 - Sieve the dried material into standard analytical fractions. The most common fractions for indicator mineral picking are 0.25–0.50 mm and 0.50–2.0 mm.[1][11]
- Weighing: Weigh and label each size fraction for processing.

Protocol 2: Dense Medium Separation (DMS) for Heavy Mineral Concentration

This protocol uses a dense medium to separate the heavy mineral fraction, including **pyrope**, from lighter gangue minerals. A micro-scale dense media separator (DMS) with a cyclone is commonly used.[7]

[Click to download full resolution via product page](#)

Caption: Logic of the Dense Medium Separation (DMS) process.

- Calibration: Calibrate the DMS unit using synthetic density beads to ensure the cut-point is accurate (e.g., 3.1 g/cm³). This should be checked daily.[7]

- Slurry Preparation: Mix the sized sample fraction (<1 mm or <2 mm) with fine-grained ferrosilicon (FeSi) and water to produce a slurry of the target density.[7]
- Cyclone Separation: Pump the slurry into the high-pressure cyclone. Centrifugal force separates the particles based on density.
 - Sinks (Heavies): Denser minerals, including **pyrope**, are forced to the cyclone wall and exit through the underflow outlet.[14]
 - Floats (Lights): Lighter gangue minerals exit through the overflow outlet (vortex finder) and are discarded.[14]
- Collection: Collect the heavy mineral concentrate (HMC) from the underflow on a fine screen (e.g., 0.25 mm or 0.3 mm).[7]
- Cleaning and Drying: Thoroughly rinse the HMC to remove all FeSi particles. Dry the concentrate in an oven at a low temperature (~100°C).

Note: For laboratory-scale separations, heavy liquids like methylene iodide (toxic) or non-toxic lithium polytungstates (LST) can be used in a separating funnel as an alternative to DMS.[12] [15]

Protocol 3: Magnetic Separation

This protocol removes magnetic minerals from the HMC, leaving a concentrate enriched in non-magnetic minerals like **pyrope** and diamond.

- Initial Ferromagnetic Removal: Use a hand magnet or a low-intensity magnetic separator (LIMS) to remove highly magnetic minerals like magnetite.
- Paramagnetic Separation: Process the remaining HMC through a high-intensity magnetic separator (e.g., a Frantz Isodynamic Separator).
- Fractionation: Systematically increase the magnetic field strength to separate minerals based on their magnetic susceptibility.
 - Minerals like Mg-ilmenite and Cr-spinel will be removed at specific field strengths.[2]

- **Pyrope**, being non-magnetic, will remain in the final non-magnetic fraction.[10][12]
- Collection: Collect and label the non-magnetic fraction for final picking. The magnetic fractions can be retained for separate analysis.[2]

Protocol 4: Manual Picking and Identification of Pyrope

This is the final step where **pyrope** grains are visually identified and manually separated from the non-magnetic HMC.

- Preparation: Spread a small amount of the final concentrate onto a picking tray under a binocular microscope (e.g., at 40x magnification).[12]
- Identification: Systematically scan the tray and identify potential **pyrope** grains based on their key visual characteristics:
 - Color: Look for distinctive purple, mauve, deep red, or orange-red colors.[2]
 - Luster: Grains typically have a vitreous (glossy) luster.[9]
 - Shape: Grains are often rounded or sub-rounded.[10]
 - Surface Texture: Look for a characteristic "orange-peel" texture.[10] Some grains may retain a kelyphite rim, which is a dark reaction coating.[2][10]
- Picking: Using fine-tipped tweezers or a vacuum picking tool, carefully remove the identified **pyrope** grains and place them in a separate labeled container or slide.
- Counting: Count all picked indicator minerals to determine relative abundances.[11]
- Verification (Optional but Recommended): For definitive identification and to determine diamond potential (e.g., identifying subcalcic G10 **pyropes**), selected grains should be mounted, polished, and analyzed using an electron microprobe to determine their precise chemical composition.[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lyellcollection.org [lyellcollection.org]
- 2. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 3. Kimberlite - Wikipedia [en.wikipedia.org]
- 4. Garnet - Wikipedia [en.wikipedia.org]
- 5. geologyscience.com [geologyscience.com]
- 6. geologyscience.com [geologyscience.com]
- 7. researchgate.net [researchgate.net]
- 8. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]
- 9. Pyrope Mineral Data [webmineral.com]
- 10. wsgs.wyo.gov [wsgs.wyo.gov]
- 11. researchgate.net [researchgate.net]
- 12. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 13. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]
- 14. dmspowders.com [dmspowders.com]
- 15. Heavy Mineral Analysis - Technique - Heavy mineral separation [heavymineralanalysis.com]
- To cite this document: BenchChem. [Application Notes & Protocols for the Separation of Pyrope from Kimberlite Concentrates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576334#protocols-for-separating-pyrope-from-kimberlite-concentrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com